molecular formula C3H5ClN4 B090679 5-(2-Chloroethyl)-1H-tetrazole CAS No. 18755-46-9

5-(2-Chloroethyl)-1H-tetrazole

Cat. No. B090679
CAS RN: 18755-46-9
M. Wt: 132.55 g/mol
InChI Key: YZQCWPFTAAUGPS-UHFFFAOYSA-N
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Description

5-Substituted tetrazoles, such as 5-(2-Chloroethyl)-1H-tetrazole, are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, medicinal chemistry, and materials science. These compounds are particularly valued in medicinal chemistry as non-classical bioisosteres of carboxylic acids due to their similar acidities, increased lipophilicity, and enhanced metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(2-Chloroethyl)-1H-tetrazole, can be achieved through several methods. These methods often involve the use of acidic media or proton catalysis, Lewis acids, and organometallic or organosilicon azides. The synthetic approaches have evolved from early procedures to more recent ones, with a focus on improving reaction mechanisms and yields . Additionally, the alkylation of 5-substituted tetrazoles can be performed under phase-transfer catalysis, as demonstrated by the formation of isomeric methoxymethyltetrazoles when reacting with methyl chloromethyl ether .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied through techniques such as X-ray crystallography. These studies reveal that the tetrazole rings are typically planar, and the substituent groups at the 1- and 5-positions show no conjugation to the tetrazole rings. The crystallographic analysis provides detailed insights into the cell dimensions and the refinement parameters of these compounds .

Chemical Reactions Analysis

5-Substituted tetrazoles can undergo various chemical reactions, including functionalization, which is often challenging due to the formation of isomeric disubstituted tetrazoles. However, certain reactions can achieve high regioselectivity, such as the reaction of 5-substituted tetrazoles with α-methylstyrene in the presence of trichloroacetic acid, leading to the formation of 2-(α,α-dimethylbenzyl)tetrazoles . The reactivity and regioselectivity of these reactions are of significant interest in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles, including their vibrational spectra (IR, Raman), NMR spectroscopy, mass spectrometry, and thermal behavior (DSC), have been characterized in detail. These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, the sensitivity of these compounds to physical stimuli such as impact, friction, and electrostatic discharge has been evaluated, which is particularly relevant for their potential use as energetic materials . The energetic performance parameters, such as detonation velocity and pressure, have been predicted using computational methods, highlighting their potential applications in various fields .

Scientific Research Applications

  • MEMS Gas Sensor

    • Field : Environmental Science
    • Application : Used in a highly sensitive and selective MEMS gas sensor for the detection of 2-Chloroethyl Ethyl Sulfide (2-CEES) .
    • Method : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor .
    • Results : The sensor had a response of 69% to 2-CEES gas with a concentration of 5.70 ppm at a working temperature of 340 °C. The response time was 5 seconds and the recovery time was 42 seconds .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are important in cell biology and have applications in the treatment of various disorders .
    • Method : The synthesis of indole derivatives involves various chemical reactions .
    • Results : Indole derivatives show various biologically vital properties .
  • Flame Retardant for Lithium-Ion Battery Applications

    • Field : Material Science
    • Application : Tris(2-chloroethyl) phosphate is used as a flame retardant in lithium-ion batteries .
    • Method : The flame retardant is incorporated into the battery’s design to prevent overheating and potential fires .
    • Results : The use of this flame retardant can significantly improve the safety of lithium-ion batteries .
  • Chloroethyl Chloroformate

    • Field : Organic Chemistry
    • Application : Chloroethyl chloroformates are used to form protecting groups and as N-dealkylating agents .
    • Method : The specific methods of application would depend on the specific reaction or process being carried out .
    • Results : The use of chloroethyl chloroformates can facilitate certain chemical reactions, although they are listed as extremely hazardous substances .
  • 2-Chloroethanol

    • Field : Organic Chemistry
    • Application : 2-Chloroethanol is used in the production of pharmaceuticals, biocides, and plasticizers .
    • Method : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
    • Results : This compound is used to install 2-hydroxyethyl groups in various applications .
  • Bis(chloroethyl) Ether
    • Field : Organic Chemistry
    • Application : Bis(chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents .
    • Method : The specific methods of application would depend on the specific reaction or process being carried out .
    • Results : It is a colorless liquid with the odor of a chlorinated solvent .

Safety And Hazards

5-(2-Chloroethyl)-1H-tetrazole is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(2-chloroethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCWPFTAAUGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362539
Record name 5-(2-Chloroethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-1H-tetrazole

CAS RN

18755-46-9
Record name 5-(2-Chloroethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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